molecular formula C9H9Cl2NO B2415204 (1E)-1-(2,5-dichlorophenyl)propan-1-one oxime CAS No. 99585-99-6

(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime

Cat. No.: B2415204
CAS No.: 99585-99-6
M. Wt: 218.08
InChI Key: AUNLCDXZWHNEPS-FMIVXFBMSA-N
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Description

(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime: is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanone oxime structure

Properties

IUPAC Name

(NE)-N-[1-(2,5-dichlorophenyl)propylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-2-9(12-13)7-5-6(10)3-4-8(7)11/h3-5,13H,2H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNLCDXZWHNEPS-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,5-dichlorophenyl)propan-1-one oxime typically involves the reaction of 2,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitroso derivatives

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₉Cl₂NO
  • Molecular Weight : Approximately 218.08 g/mol
  • Appearance : Typically encountered as a white solid with a distinctive odor.

The compound features a dichlorophenyl group, which contributes to its chemical reactivity and potential biological interactions .

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties. Research indicates that compounds with oxime functionalities can exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that oxime derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anticancer Potential : Preliminary data indicate that certain oximes may have cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential.

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. It can be synthesized through the reaction of 2,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions typically involve:

  • Solvent : Ethanol or methanol
  • Temperature : Room temperature to reflux

This method allows for efficient production of the compound, which can be utilized in further synthetic pathways to create other biologically active molecules .

Agrochemicals

Due to its structural characteristics, this compound may have applications in agrochemical formulations. The potential for herbicidal or fungicidal activity is an area of ongoing research. The dichlorophenyl moiety may enhance the compound's efficacy against specific pests or pathogens in agricultural settings.

Case Study 1: Antimicrobial Evaluation

A study evaluated various oxime derivatives for their antimicrobial activity against several bacterial strains. The results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis and Biological Evaluation

In another research endeavor, scientists synthesized this compound along with several analogs to assess their anticancer properties. The findings revealed that certain derivatives showed enhanced cytotoxicity against human cancer cell lines compared to the parent compound, highlighting the importance of structural modifications in optimizing biological activity .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential antimicrobial and anticancer properties; ongoing pharmacological studies
Synthetic Organic ChemistryKey intermediate in synthesis; versatile reactions leading to diverse compounds
AgrochemicalsPossible use in agricultural formulations; research into herbicidal or fungicidal properties

Mechanism of Action

The mechanism of action of (1E)-1-(2,5-dichlorophenyl)propan-1-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • (1E)-1-(2,4-dichlorophenyl)propan-1-one oxime
  • (1E)-1-(3,5-dichlorophenyl)propan-1-one oxime
  • (1E)-1-(2,5-difluorophenyl)propan-1-one oxime

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s reactivity and properties.
  • Reactivity: Compounds with different halogen substituents may exhibit varying reactivity in chemical reactions.
  • Applications: The specific applications of each compound may differ based on their unique properties, such as solubility, stability, and biological activity.

Biological Activity

(1E)-1-(2,5-dichlorophenyl)propan-1-one oxime is an organic compound that exhibits significant biological activity, particularly in the realms of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C9_9H9_9Cl2_2NO
  • Molecular Weight: 218.08 g/mol
  • CAS Number: 99585-99-6

The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for certain enzymes due to its structural similarity to natural substrates. The oxime group can form hydrogen bonds, while the dichlorophenyl moiety enhances lipophilicity, facilitating interactions with hydrophobic pockets in proteins.
  • Biochemical Probes: It is utilized in biochemical studies to understand metabolic pathways and enzyme functions.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description
Enzyme Inhibition Potential inhibitor of various enzymes; structural analogs to natural substrates.
Antimicrobial Activity Investigated for its potential as an antimicrobial agent due to its reactive oxime group.
Drug Development Explored as a pharmacophore in drug design, particularly for developing new therapeutics.
Synthetic Intermediates Used in the synthesis of more complex organic molecules and polymers.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated its effectiveness against certain proteases and kinases, suggesting a role in cancer therapy or metabolic disease management .

Antimicrobial Testing

In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it can be effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Pharmacological Applications

A study focused on the compound's pharmacological profile suggested its potential use as a lead compound in drug development. Its ability to modulate enzyme activity positions it as a candidate for further investigation in therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their biological activities:

Compound Enzyme Inhibition Antimicrobial Activity Drug Development Potential
This compoundHighModerateHigh
(1E)-1-(2,4-dichlorophenyl)propan-1-one oximeModerateLowModerate
(1E)-1-(3,5-dichlorophenyl)propan-1-one oximeLowHighLow

Q & A

Q. What is the standard synthetic methodology for preparing (1E)-1-(2,5-dichlorophenyl)propan-1-one oxime?

The compound is typically synthesized via oximation of the parent ketone, (1E)-1-(2,5-dichlorophenyl)propan-1-one. A common procedure involves reacting the ketone with hydroxylamine hydrochloride (NH2_2OH·HCl) in a polar solvent (e.g., ethanol or methanol) under reflux conditions. Potassium acetate (KOAc) is often added as a base to neutralize HCl byproducts. Purification is achieved via flash column chromatography (e.g., CH2_2Cl2_2/CH3_3OH gradients) to isolate the oxime .

Q. How can researchers confirm the structural identity of this oxime?

Structural confirmation requires multi-technique validation:

  • NMR spectroscopy : Look for characteristic imine proton (C=N-OH) signals in the δ 9–12 ppm range in 1^1H-NMR .
  • X-ray crystallography : Resolve crystal packing and bond angles to confirm stereochemistry (e.g., E-configuration). Data collection parameters (e.g., monoclinic/triclinic systems, unit cell dimensions) should align with published standards for similar oximes .
  • Mass spectrometry : Verify molecular ion peaks (e.g., m/z = 244.05 for C9_9H8_8Cl2_2N2_2O) .

Q. What stability considerations are critical for handling this compound?

The oxime should be stored in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. Stability tests (TGA/DSC) under controlled humidity/temperature can assess degradation thresholds .

Advanced Research Questions

Q. How does the electronic nature of the 2,5-dichlorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT) can model charge distribution and predict regioselectivity in reactions like homologation via C–C bond cleavage, as demonstrated in studies on similar dichlorophenyl oximes .

Q. What experimental strategies resolve contradictions in spectral data during characterization?

  • Reproducibility checks : Validate synthetic protocols (e.g., reaction time, temperature) to ensure consistent yields and purity .
  • Comparative analysis : Cross-reference NMR shifts and crystal parameters (e.g., α, β, γ angles) with structurally analogous compounds (e.g., (E)-1-(2,5-dimethylphenyl)propan-1-one oxime derivatives) .
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. Can this oxime serve as a precursor for bioactive molecules?

While direct evidence is limited, structurally related oximes (e.g., benzodioxole–imidazole hybrids) exhibit antifungal activity. Researchers could explore:

  • Derivatization : Introduce heterocyclic moieties (e.g., imidazole) via nucleophilic substitution.
  • Biological assays : Test against fungal strains (e.g., Candida albicans) using broth microdilution methods, referencing protocols from benzodioxole–oxime hybrids .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Methodological Notes

  • Synthesis optimization : Adjust stoichiometric ratios (e.g., NH2_2OH·HCl:ketone = 1.2:1) to maximize yields .
  • Crystallography protocols : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction, refining structures with SHELXL .
  • Safety compliance : Follow OSHA guidelines for chlorinated compounds, including fume hood use and PPE (gloves, goggles) .

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